2-(tert-Butyldimethylsilyl)-3-fluorophenol
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Overview
Description
2-(tert-Butyldimethylsilyl)-3-fluorophenol is a chemical compound that features a tert-butyldimethylsilyl group attached to a fluorophenol moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity. The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis, which makes this compound particularly useful in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldimethylsilyl)-3-fluorophenol typically involves the silylation of 3-fluorophenol. One common method is to react 3-fluorophenol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
3-Fluorophenol+tert-Butyldimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyldimethylsilyl)-3-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The fluorophenol moiety can be reduced under specific conditions.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove the tert-butyldimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can lead to the formation of hydroxy derivatives.
Scientific Research Applications
2-(tert-Butyldimethylsilyl)-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a protecting group for phenols in organic synthesis, allowing for selective reactions to occur without interference from the phenol group.
Biology: The compound can be used in the synthesis of biologically active molecules, where the protecting group can be removed under mild conditions.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butyldimethylsilyl)-3-fluorophenol primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects the phenol moiety from unwanted reactions, allowing for selective transformations. The removal of the protecting group is typically achieved through nucleophilic attack by fluoride ions, leading to the formation of the free phenol.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for silylation of alcohols and phenols.
tert-Butyldimethylsilyl trifluoromethanesulfonate: A highly reactive silylating agent.
tert-Butyldimethylsilanol: Used in the preparation of α-chiral ether derivatives.
Uniqueness
2-(tert-Butyldimethylsilyl)-3-fluorophenol is unique due to the presence of both the tert-butyldimethylsilyl protecting group and the fluorophenol moiety. This combination allows for selective reactions and transformations that are not possible with other similar compounds.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)11-9(13)7-6-8-10(11)14/h6-8,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFXKQDXTTXLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=C(C=CC=C1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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